
LUF6000
Overview
Description
LUF6000 (N-(3,4-dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine) is a potent allosteric enhancer of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in inflammation, cancer, and metabolic disorders . As a 1H-imidazo[4,5-c]quinolin-4-amine derivative, this compound modulates agonist efficacy by stabilizing active receptor conformations, enhancing the maximum effect (Emax) of low-efficacy agonists such as Cl-IB-MECA by 45–50% without affecting agonist potency . Unique among allosteric modulators, this compound converts nucleotide antagonists (e.g., MRS542) into agonists, a phenomenon first reported in GPCR pharmacology . Its oral bioavailability and anti-inflammatory efficacy in arthritis, osteoarthritis, and hepatitis models further distinguish it as a therapeutic candidate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LUF6000 involves the formation of the imidazoquinoline core structure, followed by the introduction of the cyclohexyl and dichlorophenyl groups. The key steps include:
Formation of the Imidazoquinoline Core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Introduction of Substituents: The cyclohexyl and dichlorophenyl groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
LUF6000 primarily undergoes:
Substitution Reactions: Involving the replacement of hydrogen atoms with other substituents.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule .
Scientific Research Applications
Pharmacological Effects
1. Anti-inflammatory Properties:
LUF6000 has demonstrated significant anti-inflammatory effects in various animal models. In a rat model of adjuvant-induced arthritis, this compound reduced inflammation and joint damage . Additionally, it inhibited osteoarthritis development in a monoiodoacetate-induced model and exhibited protective effects in liver inflammation during acute hepatitis .
2. Cardioprotective Effects:
Research indicates that this compound may provide cardioprotection during ischemia/reperfusion injuries. It enhances tissue repair mechanisms by increasing adenosine levels in ischemic tissues, which can promote cytoprotection through various GPCR subtypes .
3. Erectile Dysfunction Treatment:
In studies evaluating diabetic rat models, this compound (also referred to as CF602) improved erectile function by increasing intracavernosal pressure and endothelial nitric oxide synthase activity . This suggests potential therapeutic applications in treating erectile dysfunction.
Table 1: Summary of Key Studies Involving this compound
Study Reference | Model | Findings |
---|---|---|
Cohen et al. (2014) | Rat adjuvant-induced arthritis | Reduced inflammation and joint damage |
Itzhak et al. (2022) | Diabetic rat model | Increased intracavernosal pressure; improved erectile function |
Gao et al. (2008) | Canine A3 AR model | Enhanced Emax of Cl-IB-MECA by >2-fold; cardioprotective effects observed |
Mechanism of Action
LUF6000 exerts its effects by modulating the A3 adenosine receptor, a G protein-coupled receptor involved in various physiological processes. The compound enhances the efficacy of agonists at this receptor by binding to an allosteric site, which increases the receptor’s affinity for its endogenous ligand, adenosine. This modulation leads to downstream effects on signaling pathways, including the inhibition of inflammatory cytokines and the regulation of immune responses .
Comparison with Similar Compounds
Efficacy Modulation Across Agonists
LUF6000 exhibits a biased enhancement dependent on the intrinsic efficacy of co-administered agonists:
- Low-Efficacy Agonists (e.g., Cl-IB-MECA, Inosine): Emax increased by 45–50% in [35S]GTPγS binding assays due to their submaximal receptor activation .
- High-Efficacy Agonists (e.g., NECA) : Minimal Emax enhancement, as their response already approaches saturation (~90% of maximum) .
Table 1: Emax Enhancement by this compound (0.1–10 µM)
Agonist | Intrinsic Efficacy | Emax Enhancement (%) | Reference |
---|---|---|---|
Cl-IB-MECA | Low | 45–50 | |
Inosine | Low | ~100 | |
MRS541 | Low | Significant | |
NECA | High | <10 |
In contrast, other modulators like LUF6096 (a 2,4-disubstituted quinoline) show comparable Emax enhancement for Cl-IB-MECA (~40%) but lack the ability to convert antagonists into agonists . Non-nucleotide antagonists (e.g., MRS1220) remain unaffected by this compound, highlighting its specificity for nucleotide-based ligands .
Structural Determinants of Activity
The 2-cyclohexyl and 4-(3,4-dichlorophenyl)amino moieties in this compound are critical for its allosteric effects . Structural analogs with modifications at these positions (e.g., compound 28 with a smaller cyclopentyl group or 26 with an acyclic alkyl chain) exhibit reduced enhancing activity (<20% Emax increase) . Similarly, compound 24 (2-cyclopentyl-4-benzylamino) enhances Cl-IB-MECA’s Emax by only 30%, underscoring the superiority of this compound’s pharmacophore .
Functional Selectivity and Pathway Bias
This compound demonstrates pathway-dependent modulation :
- GTPγS Binding : Enhances Emax of Cl-IB-MECA and converts MRS542 into an agonist .
- ERK1/2 Phosphorylation: No effect on Cl-IB-MECA-induced signaling, indicating conformational bias toward G-protein activation over β-arrestin pathways .
- cAMP Inhibition : Synergizes with agonists like MRS5698 to amplify anti-inflammatory gene regulation (e.g., IL1A, NF-κB) .
This contrasts with DBXRM, a xanthine derivative acting as a full agonist in cAMP pathways but a partial agonist in β-arrestin recruitment . Such functional selectivity is absent in non-selective modulators like LUF6096.
In Vivo and Therapeutic Profiles
This compound’s oral activity and efficacy in reducing inflammation in rat arthritis (ED50 = 0.1 mg/kg) and murine hepatitis models are unmatched by earlier modulators . It downregulates NF-κB and PI3K signaling while mildly stimulating neutrophil counts, balancing anti-inflammatory and immune-modulatory effects .
Limitations and Off-Target Effects
This may necessitate caution in neurological applications .
Biological Activity
LUF6000 is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR), which plays a crucial role in various physiological processes, including inflammation and immune response. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on cellular signaling, and potential therapeutic applications based on current research findings.
This compound enhances the signaling of orthosteric agonists at the A3AR by binding to an allosteric site on the receptor. This binding leads to increased efficacy of agonists like Cl-IB-MECA and can convert certain antagonists into agonists, showcasing its unique pharmacological profile . The modulation occurs without promoting β-arrestin2 recruitment, indicating a bias in signaling pathways that may have implications for therapeutic applications in pain and inflammation .
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly enhances the efficacy of low-efficacy agonists at concentrations starting from 0.1 μM. For instance, it increased the E_max (maximum effect) of Cl-IB-MECA substantially compared to higher-efficacy agonists like NECA, which are already close to their maximum response .
Table 1: Efficacy Enhancement by this compound
Concentration (μM) | E_max Enhancement (%) |
---|---|
0.1 | 63.8 ± 5.2 |
1.0 | 92.7 ± 9.7 |
10 | 102 ± 7.6 |
This table illustrates the concentration-dependent enhancement of E_max by this compound on Cl-IB-MECA.
In Vivo Studies
This compound has been evaluated in various animal models for its anti-inflammatory properties. In studies involving adjuvant-induced arthritis and other inflammatory conditions, this compound exhibited significant anti-inflammatory effects through modulation of signaling pathways involving NF-κB and PI3K .
Case Studies
- Adjuvant-Induced Arthritis : Administration of this compound resulted in reduced inflammation and joint swelling in rat models, indicating its potential as a treatment for rheumatoid arthritis.
- Monoiodoacetate-Induced Osteoarthritis : In this model, this compound demonstrated a decrease in pain-related behaviors and inflammatory markers.
- Concanavalin A-Induced Liver Inflammation : Mice treated with this compound showed lower levels of liver inflammation markers and improved liver function tests.
Gene Regulation Effects
This compound has been shown to influence gene expression related to inflammation. In HL-60 cells treated with this compound alongside MRS5698 (an A3AR agonist), there was significant upregulation of pro-inflammatory genes such as IL-1α and IL-6, suggesting its role in modulating immune responses .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to study LUF6000’s allosteric modulation of A3 adenosine receptors (A3AR)?
- Methodological Answer : Use CHO cells stably expressing human A3AR combined with [35S]GTPγS binding assays to quantify agonist efficacy (Emax) and potency (EC50). This system allows precise measurement of this compound’s enhancement of low Emax agonists (e.g., Cl-IB-MECA) versus high Emax agonists (e.g., NECA) . For pathway-specific effects, pair this with ERK1/2 phosphorylation assays or calcium mobilization studies , as this compound’s effects vary across signaling pathways .
Q. How does this compound’s mechanism differ from orthosteric agonists or antagonists?
- Methodological Answer : this compound acts as a positive allosteric modulator (PAM) , stabilizing receptor conformations to enhance agonist binding or signaling without directly activating the receptor. Unlike orthosteric ligands, it shows no basal activity but amplifies endogenous or exogenous agonist effects, particularly in pathological conditions (e.g., inflammation) where adenosine levels are elevated . Validate this using mathematical models (Hall’s equation) to simulate Emax and EC50 changes under varying ligand efficacies .
Advanced Research Questions
Q. Why does this compound enhance low Emax agonists (e.g., Cl-IB-MECA) more effectively than high Emax agonists (e.g., NECA)?
- Methodological Answer : High Emax agonists like NECA already drive receptors near maximal activation, leaving little room for enhancement. In contrast, low Emax agonists operate below the system’s ceiling, allowing this compound to amplify their Emax by stabilizing active receptor states. Use concentration-response curves and non-linear regression analysis (Prism software) to quantify these differences. Mathematical modeling reveals that this compound’s effect is inversely proportional to the agonist’s intrinsic efficacy (α) .
Q. How can researchers resolve contradictions in this compound’s effects across different signaling pathways (e.g., ERK phosphorylation vs. GTPγS binding)?
- Methodological Answer : this compound exhibits biased modulation , enhancing certain pathways (e.g., GTPγS binding) but not others (e.g., ERK phosphorylation). Address this by:
- Parallel assays : Compare GTPγS binding, cAMP inhibition, calcium flux, and β-arrestin recruitment in the same cellular system .
- Pathway-selective inhibitors : Use tools like U0126 (MEK inhibitor) to isolate ERK-dependent effects .
- Receptor mutagenesis : Identify residues critical for pathway-specific modulation .
Q. What are the implications of this compound converting A3AR antagonists (e.g., MRS542) into agonists?
- Methodological Answer : This suggests that some antagonists retain latent agonist activity under allosteric modulation. To validate:
- Test MRS542 in presence of this compound using GTPγS binding or calcium mobilization assays .
- Compare nucleotide (MRS542) vs. non-nucleotide (MRS1220) antagonists, as only the former are converted, indicating structural dependency .
- Explore implications for drug discovery: Allosteric enhancers could repurpose antagonists as context-dependent agonists .
Q. How should researchers account for species differences when translating this compound’s in vitro findings to in vivo models?
- Methodological Answer :
- Species-specific receptor profiling : Confirm A3AR homology between human and animal models (e.g., rat, mouse) using radioligand binding assays .
- Dose conversion : Use body surface area normalization (e.g., mouse-to-rat dose: 20 mg/kg × 3 [mouse Km] / 6 [rat Km] = 10 mg/kg) .
- In vivo validation : Test this compound in inflammatory models (e.g., adjuvant-induced arthritis) while monitoring receptor occupancy and cytokine levels (e.g., IL-1β, TNF-α) .
Q. Methodological Challenges and Solutions
Q. What controls are essential when assessing this compound’s off-target effects?
- Methodological Answer :
- Receptor knockout cells : Use CRISPR/Cas9-edited A3AR-KO cells to confirm target specificity .
- Pan-AR antagonists : Apply ZM241385 (A2A antagonist) or DPCPX (A1 antagonist) to rule out cross-reactivity .
- Concentration gradients : Test this compound at 0.1–10 µM, as effects plateau beyond 10 µM, reducing non-specific interactions .
Q. How can mathematical modeling improve the prediction of this compound’s effects in complex systems?
- Methodological Answer :
- Hall’s allosteric model : Input parameters like ligand affinity (K), cooperativity (γ, δ), and intrinsic efficacy (α, β) to simulate Emax/EC50 shifts. For example, this compound (β=1, δ>1) amplifies low-α agonists but not high-α agonists .
- In silico docking : Use molecular dynamics simulations to predict this compound’s binding poses and cooperativity with orthosteric ligands .
Properties
IUPAC Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470994 | |
Record name | LUF6000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890087-21-5 | |
Record name | LUF6000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.